Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a chlorophenyl group attached to the oxadiazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate typically involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with ethyl hydrazinocarboxylate to form the oxadiazole ring. The reaction conditions include heating the mixture under reflux in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, can help optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate, leading to the replacement of the chlorophenyl group with other functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, such as carboxylic acids, alcohols, amines, and other substituted oxadiazoles.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: In the chemical industry, it is used as a building block for the synthesis of various functional materials and coatings.
Mechanism of Action
The mechanism by which Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Ethyl 5-(3-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate: This compound differs by the position of the chlorophenyl group on the benzene ring.
Ethyl 5-(4-fluorophenyl)-[1,2,4]oxadiazole-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-methoxyphenyl)-[1,2,4]oxadiazole-3-carboxylate: This compound contains a methoxy group on the phenyl ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCXFAGAAVOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205171 | |
Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-35-0 | |
Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40019-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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